[1-(Oxetan-3-yl)azetidin-3-yl]methanamine;2,2,2-trifluoroacetic acid
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Overview
Description
[1-(Oxetan-3-yl)azetidin-3-yl]methanamine;2,2,2-trifluoroacetic acid is a compound that features both azetidine and oxetane rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their unique chemical properties and biological activities. The compound is often used in research and development for pharmaceuticals and other chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Oxetan-3-yl)azetidin-3-yl]methanamine typically involves the formation of azetidine and oxetane rings through various chemical reactions. One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin- or oxetan-3-ylidene)acetates . This process involves the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to catalyze the reaction, followed by further functionalization to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[1-(Oxetan-3-yl)azetidin-3-yl]methanamine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, [1-(Oxetan-3-yl)azetidin-3-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential interactions with biological targets. Its ability to form stable complexes with proteins and other biomolecules makes it a valuable tool for probing biological pathways.
Medicine
In medicine, [1-(Oxetan-3-yl)azetidin-3-yl]methanamine is investigated for its therapeutic potential. Compounds containing azetidine and oxetane rings have shown promise in treating various diseases, including cancer and bacterial infections .
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including catalysis and polymer synthesis.
Mechanism of Action
The mechanism of action of [1-(Oxetan-3-yl)azetidin-3-yl]methanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing biological pathways. The specific pathways involved depend on the context of its use, whether in therapeutic applications or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Azetidine derivatives: Compounds containing the azetidine ring, known for their biological activity.
Oxetane derivatives: Compounds containing the oxetane ring, used in medicinal chemistry and materials science.
Uniqueness
What sets [1-(Oxetan-3-yl)azetidin-3-yl]methanamine apart is the combination of both azetidine and oxetane rings in a single molecule. This dual functionality provides unique chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
[1-(oxetan-3-yl)azetidin-3-yl]methanamine;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.2C2HF3O2/c8-1-6-2-9(3-6)7-4-10-5-7;2*3-2(4,5)1(6)7/h6-7H,1-5,8H2;2*(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXUILRPKGOBTOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2COC2)CN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F6N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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